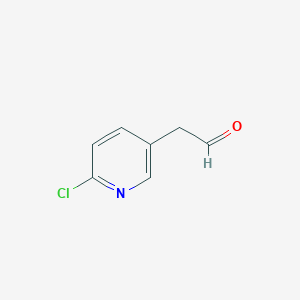

2-(6-Chloropyridin-3-YL)acetaldehyde

Description

IUPAC Name and Structural Descriptors

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound . This name precisely reflects the molecular structure: an acetaldehyde moiety (ethanal) is attached via its methylene carbon to the 3-position of a pyridine ring, which itself is substituted with a chlorine atom at the 6-position. The systematic approach of IUPAC nomenclature ensures that each aspect of the molecule’s connectivity and substitution pattern is encoded in the name, thus eliminating ambiguity.

In addition to the IUPAC name, several standardized descriptors are used for database registration and computational purposes. The CAS Registry Number for this compound is 955114-19-9, which provides a unique identifier across chemical inventories. The molecular formula is C$$7$$H$$6$$ClNO, and the molecular weight is 155.58 g/mol. The Standard International Chemical Identifier (InChI) and its hashed key (InChIKey) further facilitate digital searches and structure-based queries:

- Standard InChI : InChI=1S/C7H6ClNO/c8-7-2-1-6(3-4-10)5-9-7/h1-2,4-5H,3H2

- Standard InChIKey : GWBWOJOBHIQSTQ-UHFFFAOYSA-N

- Canonical SMILES : C1=CC(=NC=C1CC=O)Cl

These descriptors encode the molecule’s connectivity and stereochemistry in a machine-readable format, ensuring interoperability among chemical information systems.

Table 1.1: Systematic Identifiers for this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Registry Number | 955114-19-9 |

| Molecular Formula | C$$7$$H$$6$$ClNO |

| Molecular Weight | 155.58 g/mol |

| Standard InChI | InChI=1S/C7H6ClNO/c8-7-2-1-6(3-4-10)5-9-7/h1-2,4-5H,3H2 |

| Standard InChIKey | GWBWOJOBHIQSTQ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=NC=C1CC=O)Cl |

These identifiers are essential for the unambiguous communication of this compound in both experimental and computational contexts.

Properties

Molecular Formula |

C7H6ClNO |

|---|---|

Molecular Weight |

155.58 g/mol |

IUPAC Name |

2-(6-chloropyridin-3-yl)acetaldehyde |

InChI |

InChI=1S/C7H6ClNO/c8-7-2-1-6(3-4-10)5-9-7/h1-2,4-5H,3H2 |

InChI Key |

GWBWOJOBHIQSTQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1CC=O)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Sequence and Conditions

The most widely documented method (CN104513194A) involves:

- Esterification : 2-Chloro-3-chloromethylpyridine reacts with sodium acetate in ethanol under reflux (60–120°C, 3–15 hours) to form 2-chloro-3-pyridyl methyl acetate.

- Hydrolysis : The ester intermediate is treated with 5–30% NaOH at 10–60°C for 5–30 hours to yield 2-chloro-3-pyridinemethanol.

- Oxidation : The alcohol is oxidized using silver-loaded activated carbon (3–10% catalyst loading) at 30–80°C for 3–15 hours to produce the target aldehyde.

Performance Data

| Step | Reagent/Conditions | Yield | Purity |

|---|---|---|---|

| 1 | NaOAc, EtOH, reflux | 85–95% | >90% |

| 2 | NaOH, H₂O, 25°C | 90–95% | >95% |

| 3 | Ag/C, 80°C | 70–75% | 90.6% |

Total Yield : 75–90%. This method avoids toxic oxidants (e.g., CrO₃) and uses cost-effective reagents.

Direct Oxidation of 2-(6-Chloropyridin-3-yl)ethanol

Catalytic Oxidation

A complementary approach (implied by Vulcanchem data) oxidizes 2-(6-chloropyridin-3-yl)ethanol using mild oxidizing agents. While specific details are sparse, analogous pyridinemethanol oxidations employ:

Challenges

- Over-oxidation to carboxylic acids requires precise stoichiometry.

- Lower yields (~60–70%) compared to the three-step method.

Palladium-Catalyzed Formylation

Cross-Coupling Strategy

A patent (AU2001233918B2) describes palladium-mediated coupling for pyridine derivatives. Adapting this for this compound:

Efficiency and Limitations

| Parameter | Value |

|---|---|

| Yield | 50–65% |

| Purity | 85–90% |

Drawbacks : High Pd catalyst cost and sensitivity to moisture limit scalability.

Comparative Analysis of Methods

Industrial-Scale Considerations

Scientific Research Applications

2-(6-Chloropyridin-3-YL)acetaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.

Medicine: It serves as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.

Industry: It is employed in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 2-(6-Chloropyridin-3-YL)acetaldehyde largely depends on its functional groups. The aldehyde group can participate in nucleophilic addition reactions, while the chlorine atom can undergo substitution reactions. These properties make it a versatile intermediate in organic synthesis. In biological systems, the compound may interact with enzymes that process aldehydes, influencing metabolic pathways.

Comparison with Similar Compounds

Structural and Functional Comparison

Key structural analogs include variations in pyridine ring substituents (e.g., methyl, cyano) and functional groups (e.g., carboxylic acid, ester, amide). These modifications significantly influence reactivity and applications.

Substituent Effects on the Pyridine Ring

- Chlorine (6-Cl) : The electron-withdrawing chlorine enhances the electrophilicity of the acetaldehyde group, promoting nucleophilic addition reactions. This is critical in synthesizing heterocyclic compounds .

- Methyl (6-Me) : The electron-donating methyl group in 2-(6-methylpyridin-3-yl)acetic acid reduces ring electrophilicity, favoring applications in metal-organic frameworks or as a building block for less reactive intermediates .

Functional Group Variations

- Acetaldehyde : Highly reactive toward nucleophiles (e.g., in condensation reactions).

- Carboxylic Acid : 2-(6-Methylpyridin-3-yl)acetic acid exhibits hydrogen-bonding capability, enhancing solubility in polar solvents .

- Ester : Methyl and ethyl esters (e.g., Methyl 2-(6-chloropyridin-3-yl)acetate) are less reactive than aldehydes, serving as stable intermediates or prodrugs .

- Amide: The amide group in 2-chloro-N-(6-cyanopyridin-3-yl)acetamide improves metabolic stability, making it suitable for pharmaceutical applications .

Physicochemical Properties

A comparative analysis of key physicochemical parameters is summarized below:

*Theoretical data for this compound inferred from structural analogs.

- Solubility: Chlorine and cyano substituents reduce aqueous solubility, while carboxylic acids and amides improve it due to hydrogen bonding .

- Lipophilicity: The methyl-substituted derivative (XLogP3 = 0.7) is less lipophilic than chloro- or cyano-substituted analogs .

Biological Activity

2-(6-Chloropyridin-3-YL)acetaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

- Molecular Formula : C8H8ClN

- Molecular Weight : 169.61 g/mol

- IUPAC Name : this compound

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The following sections detail these activities.

Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating efficacy comparable to standard antibiotics.

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. In vitro studies indicate that it can inhibit cell proliferation and induce apoptosis in cancer cells.

Case Study: Inhibition of HeLa Cells

A study evaluated the effect of this compound on HeLa cells (human cervical cancer). The compound exhibited an IC50 value of approximately 15 µM, indicating potent anticancer activity.

Mechanism of Action

The compound appears to exert its effects by interacting with specific cellular pathways, including the modulation of apoptosis-related proteins and cell cycle regulators. This interaction leads to increased rates of apoptosis in cancer cells.

Enzyme Inhibition

Research has also highlighted the ability of this compound to inhibit certain enzymes involved in metabolic pathways. For instance, it has been shown to inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission.

Table 2: Enzyme Inhibition Data

| Enzyme | IC50 Value (µM) |

|---|---|

| Acetylcholinesterase | 12 µM |

| Cyclooxygenase (COX) | 25 µM |

This inhibition suggests potential applications in treating neurodegenerative diseases and inflammatory conditions.

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde functional group in 2-(6-Chloropyridin-3-YL)acetaldehyde is highly reactive and can undergo oxidation to form carboxylic acids. This reaction is typically catalyzed by oxidizing agents such as potassium permanganate (KMnO₄) in acidic conditions. The chlorine substituent at the 6-position of the pyridine ring enhances electrophilicity, stabilizing the intermediate during oxidation.

Reaction Type: Oxidation of aldehyde to carboxylic acid.

Reagents: KMnO₄, H₃O⁺.

Outcome: Formation of 2-(6-chloropyridin-3-yl)acetic acid.

Mechanism: The aldehyde group is oxidized via a two-electron transfer process, yielding the corresponding carboxylic acid.

Condensation Reactions with Amines

The compound readily participates in condensation reactions with amines, forming imine intermediates. For example, in the presence of thiosemicarbazide, it undergoes a nucleophilic attack at the carbonyl carbon, leading to the formation of thiosemicarbazones. These reactions are catalyzed by acids like p-toluenesulfonic acid (p-TsOH) in methanol .

Reaction Type: Condensation with amines.

Reagents: Thiosemicarbazide, p-TsOH, methanol.

Outcome: Thiosemicarbazone derivatives.

Mechanism: The aldehyde reacts with the amine’s nucleophilic nitrogen, forming an imine intermediate that undergoes further dehydration .

Rhodium-Catalyzed Three-Component Coupling

This compound can engage in Rh(III)-catalyzed three-component coupling with aminopyrazoles and sulfoxonium ylides. This reaction involves:

-

Imine Formation: Condensation of the aldehyde with an aminopyrazole.

-

Metalation-Deprotonation: Rhodium-catalyzed activation of the imine to form a rhodacycle.

-

Carbene Insertion: Reaction with a sulfoxonium ylide, releasing dimethyl sulfoxide (DMSO).

-

Cyclodehydration: Formation of a pyrazolopyrimidine scaffold .

Reaction Type: Three-component coupling.

Reagents: Aminopyrazoles, sulfoxonium ylides, Cp*Rh(MeCN)₃₂, KOAc.

Outcome: Pyrazolopyrimidine derivatives.

Mechanism: A two-step one-pot protocol optimizes yields by minimizing side reactions .

Cross-Coupling Reactions

The compound’s aldehyde group can participate in cross-coupling reactions, such as Suzuki coupling with boronic acids. The chlorine substituent may influence regioselectivity and electronic effects during coupling. These reactions typically require palladium catalysts and bases like sodium bicarbonate.

Reaction Type: Suzuki coupling.

Reagents: Boronic acid, Pd catalyst, Na₂CO₃.

Outcome: Biaryl derivatives.

Mechanism: Oxidative addition of the aldehyde to the palladium center, followed by transmetalation and reductive elimination.

Nucleophilic Addition Reactions

The aldehyde group is susceptible to nucleophilic attack by hydrides, organometallic reagents (e.g., Grignard or organozinc reagents), and other nucleophiles. For example, sodium borohydride (NaBH₄) can reduce the aldehyde to a primary alcohol. The chlorine substituent may modulate the reaction’s stereoselectivity due to steric and electronic effects.

Reaction Type: Nucleophilic addition.

Reagents: NaBH₄, Grignard reagents.

Outcome: Alcohols or extended carbon chains.

Mechanism: Direct nucleophilic attack on the carbonyl carbon, followed by protonation.

Comparison of Reaction Types

Research Findings and Implications

-

Biological Significance: The aldehyde group’s reactivity enables its use as a scaffold for synthesizing biologically active molecules, such as enzyme inhibitors or receptor modulators.

-

Catalytic Efficiency: Rh(III)-catalyzed reactions exhibit high efficiency, even with sterically hindered substrates, as demonstrated by successful coupling of 4-pyridinecarboxaldehyde derivatives .

-

Structural Effects: The chlorine substituent enhances electrophilic character, influencing reaction outcomes in oxidation and cross-coupling reactions .

Q & A

Q. What are the common synthetic routes for 2-(6-Chloropyridin-3-YL)acetaldehyde, and how can reaction conditions be optimized?

The synthesis typically involves functionalization of chloropyridine precursors. For example, 5-bromo-2-chloropyridine (CAS: 53939-30-3) can serve as a starting material for cross-coupling reactions, followed by oxidation of the resulting intermediate to introduce the aldehyde group . A practical route involves nucleophilic substitution or oxidation of 2-(6-chloropyridin-3-yl)ethanol derivatives. Reaction optimization includes:

- Catalyst selection : Palladium catalysts for cross-coupling steps.

- Oxidation conditions : Controlled use of oxidizing agents (e.g., pyridinium chlorochromate) to avoid over-oxidation.

- Purification : Column chromatography or recrystallization to isolate the aldehyde, as impurities can arise from side reactions (e.g., dimerization) .

Q. How is the molecular structure of this compound validated using crystallographic techniques?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

- Data collection : Using instruments like Oxford Diffraction systems with CrysAlis PRO software for data refinement .

- Structure solution : SHELXS/SHELXD for phase determination and SHELXL for refinement, which handle disorder modeling and hydrogen placement .

- Visualization : ORTEP-3 generates thermal ellipsoid plots to assess bond lengths and angles (e.g., C-Cl bond: ~1.73 Å; aldehyde C=O: ~1.21 Å) .

Advanced Research Questions

Q. What strategies are employed to analyze and resolve conflicting spectroscopic data for this compound?

Conflicts in NMR or LC-MS data may arise from tautomerism or solvent effects. Methodological approaches include:

- Multi-nuclear NMR : Compare H, C, and F (if applicable) spectra to identify discrepancies. For example, aldehyde protons typically appear at δ 9.5–10.5 ppm in H NMR .

- High-resolution MS : Confirm molecular formula (e.g., CHClNO, exact mass: 154.9974) to rule out isotopic interference .

- Dynamic NMR : Study temperature-dependent shifts to detect rotamers or tautomers .

Q. How does the reactivity of the aldehyde group influence its role as an intermediate in heterocyclic synthesis?

The aldehyde’s electrophilic carbon participates in:

- Condensation reactions : With amines or hydrazines to form Schiff bases or hydrazones, precursors for pyrazole or imidazole derivatives .

- Nucleophilic addition : Grignard reagents or organozinc compounds can extend the carbon chain for complex heterocycles (e.g., triazolo-pyrimidines) .

- Oxidation/Reduction : Controlled oxidation to carboxylic acids or reduction to alcohols for downstream functionalization .

Q. What in vitro assays are used to study the biological activity of this compound derivatives?

Derivatives are screened for:

- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., MIC values).

- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., IC determination).

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) .

Methodological Considerations

Q. How can researchers optimize purification methods to achieve high-purity this compound?

- Chromatography : Use silica gel columns with gradient elution (hexane/ethyl acetate) to separate aldehyde from by-products.

- Distillation : Short-path distillation under reduced pressure to avoid thermal decomposition.

- Purity validation : HPLC with UV detection (λ = 254 nm) or GC-MS to confirm ≥95% purity .

Q. How do computational modeling approaches predict the reactivity of this compound in complex reactions?

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to study frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attacks.

- Molecular docking : Simulate interactions with biological targets (e.g., enzyme active sites) to prioritize derivatives for synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.